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Compound of Interest

Compound Name: Cyclopentanone-d8

Cat. No.: B1456821 Get Quote

An In-depth Technical Guide to High-Purity Cyclopentanone-d8 for Researchers and Drug

Development Professionals

Introduction to Cyclopentanone-d8
Cyclopentanone-d8 (Perdeuterated cyclopentanone) is a stable isotope-labeled analog of

cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This

isotopic substitution makes it an invaluable tool in various scientific and research applications,

particularly in mass spectrometry-based quantitative analysis and metabolic studies. Its

chemical properties are nearly identical to the unlabeled cyclopentanone, allowing it to mimic

the behavior of the parent compound in biological and chemical systems. However, its

increased mass allows it to be distinguished from its non-deuterated counterpart by mass

spectrometry, making it an excellent internal standard for quantitative proteomics,

metabolomics, and drug metabolism studies. The complete deuteration provides a distinct

mass shift, minimizing isotopic overlap with the analyte of interest.

Commercial Suppliers of High-Purity
Cyclopentanone-d8
Several commercial suppliers offer high-purity Cyclopentanone-d8. The quality and

specifications can vary between suppliers, so it is crucial for researchers to select a product

that meets the requirements of their specific application. Below is a summary of the typical

specifications from various suppliers.
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Specification Supplier A (Typical) Supplier B (Typical) Supplier C (Typical)

Product Name Cyclopentanone-d8

2,2,3,3,4,4,5,5-

octadeuteriocyclopent

an-1-one

Perdeuterocyclopenta

none

CAS Number 4477-17-2 4477-17-2 4477-17-2

Molecular Formula C₅D₈O C₅D₈O C₅D₈O

Molecular Weight ~92.17 g/mol ~92.17 g/mol ~92.17 g/mol

Isotopic Purity ≥98 atom % D ≥98 atom % D ≥99 atom % D

Chemical Purity ≥98% (GC) ≥99% (GC) ≥99.5% (GC)

Appearance
Colorless to light

yellow liquid
Colorless liquid Clear, colorless liquid

Storage

Room temperature,

under inert

atmosphere

2-8°C, protect from

light
Room temperature

Note: The information in this table is a generalized representation based on publicly available

data from various suppliers. Researchers should always refer to the supplier's specific

Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols
While specific protocols for the use of Cyclopentanone-d8 are often developed and optimized

in-house by research laboratories, a general workflow for its application as an internal standard

in a bottom-up proteomics experiment is provided below. This protocol outlines the key steps

from sample preparation to data analysis.

General Protocol for Protein Quantification in Complex
Biological Samples using Cyclopentanone-d8 as an
Internal Standard
1. Sample Preparation and Protein Extraction:
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Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Sonicate or homogenize the sample to ensure complete cell disruption.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet

cellular debris.

Collect the supernatant containing the soluble protein fraction.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Denaturation, Reduction, and Alkylation:

Take a known amount of protein (e.g., 100 µg) and adjust the volume with a denaturing

buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and

incubate for 1 hour at 37°C to reduce disulfide bonds.

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20

mM and incubating for 45 minutes in the dark at room temperature.

3. Protein Digestion:

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than

2 M.

Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate

overnight at 37°C.

4. Peptide Cleanup and Internal Standard Spiking:

Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the

digestion.

Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove

salts and detergents.
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Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic

acid).

Dry the purified peptides using a vacuum centrifuge.

Resuspend the peptides in a known volume of LC-MS grade solvent (e.g., 0.1% formic acid

in water).

Spike the sample with a known concentration of Cyclopentanone-d8 internal standard. The

optimal concentration of the internal standard should be determined empirically but is

typically in the range of the expected analyte concentration.

5. LC-MS/MS Analysis:

Inject the peptide sample with the internal standard into a liquid chromatography-tandem

mass spectrometry (LC-MS/MS) system.

Separate the peptides using a reversed-phase C18 column with a gradient of increasing

organic solvent.

Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition

(DIA) mode. The mass spectrometer should be programmed to monitor for the specific

mass-to-charge ratio (m/z) of the target analyte and the Cyclopentanone-d8 internal

standard.

6. Data Analysis:

Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant,

Skyline).

Identify and quantify the peak areas for the analyte of interest and the Cyclopentanone-d8
internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Determine the concentration of the analyte in the original sample by comparing the

calculated ratio to a standard curve generated with known concentrations of the analyte and
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a fixed concentration of the internal standard.

Visualizations
Experimental Workflow for Proteomics
Caption: A generalized workflow for a bottom-up proteomics experiment using an internal

standard.

General Synthesis Workflow for Deuterated Ketones
The synthesis of Cyclopentanone-d8 typically involves the deuteration of the corresponding

unlabeled ketone. A common method is through acid- or base-catalyzed hydrogen-deuterium

exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Caption: A simplified workflow for the synthesis and purification of deuterated ketones.

To cite this document: BenchChem. [Commercial suppliers of high-purity Cyclopentanone-
d8.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1456821#commercial-suppliers-of-high-purity-
cyclopentanone-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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